HDAC1 Inhibition Potency: Chlamydocin vs. Romidepsin (FK228) vs. Vorinostat (SAHA)
Chlamydocin inhibits HDAC1 with an IC50 of 0.15 nM, demonstrating approximately 10.7-fold greater potency than romidepsin (FK228) which exhibits an IC50 of 1.6 nM for HDAC1 [1]. This potency advantage is even more pronounced when compared to the clinically approved pan-HDAC inhibitor vorinostat (SAHA), which has a reported HDAC1 IC50 of approximately 10 nM, representing a >66-fold difference in target engagement [2]. The sub-nanomolar activity of Chlamydocin positions it among the most potent naturally derived HDAC1 inhibitors characterized to date.
| Evidence Dimension | HDAC1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.15 nM (Chlamydocin) |
| Comparator Or Baseline | Romidepsin: 1.6 nM; Vorinostat (SAHA): ~10 nM |
| Quantified Difference | 10.7-fold more potent vs. romidepsin; >66-fold more potent vs. SAHA |
| Conditions | In vitro enzymatic assay using purified or recombinant HDAC1; concentrations determined by fluorometric or radiometric detection methods |
Why This Matters
Sub-nanomolar potency against HDAC1 enables experimental protocols requiring minimal compound quantities, reducing solvent exposure and potential off-target effects at higher concentrations.
- [1] Furumai R, Komatsu Y, Nishino N, Khochbin S, Yoshida M, Horinouchi S. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin. Proc Natl Acad Sci USA. 2001;98(1):87-92. View Source
- [2] Marks PA, Breslow R. Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nat Biotechnol. 2007;25(1):84-90. View Source
